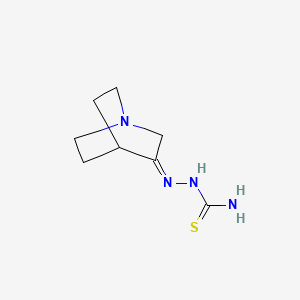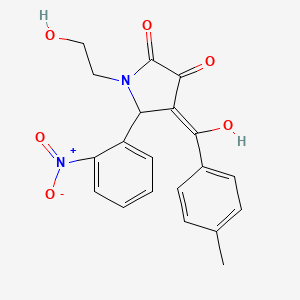
quinuclidin-3-one thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinuclidin-3-one thiosemicarbazone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of quinuclidin-3-one thiosemicarbazone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as ribonucleotide reductase and topoisomerase II. It has also been shown to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using quinuclidin-3-one thiosemicarbazone in lab experiments is its potential anti-cancer and anti-viral properties. It has also been shown to have low toxicity, which makes it a promising candidate for further studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of quinuclidin-3-one thiosemicarbazone. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential use in combination with other anti-cancer or anti-viral agents to enhance its effectiveness. Additionally, more studies are needed to determine its potential use in clinical settings.
In conclusion, this compound is a promising compound that has shown potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its use in scientific research.
Métodos De Síntesis
Quinuclidin-3-one thiosemicarbazone is synthesized through the reaction of quinuclidin-3-one and thiosemicarbazide. This reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The resulting compound has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
Quinuclidin-3-one thiosemicarbazone has been studied for its potential applications in various scientific research fields. It has been found to have anti-cancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as an anti-viral agent and has shown promising results in inhibiting the replication of certain viruses.
Propiedades
IUPAC Name |
[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8(13)11-10-7-5-12-3-1-6(7)2-4-12/h6H,1-5H2,(H3,9,11,13)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJAHWCJAJZMET-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC(=S)N)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N/NC(=S)N)/C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5372047.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5372060.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]alanine](/img/structure/B5372073.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methyl-5-propylpyrimidin-4-amine](/img/structure/B5372080.png)

![3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)

![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)